molecular formula C31H32N2O3S B333586 METHYL 6-(2-METHYLBUTAN-2-YL)-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

METHYL 6-(2-METHYLBUTAN-2-YL)-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B333586
M. Wt: 512.7 g/mol
InChI Key: AYTHORACGKOKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 6-(2-METHYLBUTAN-2-YL)-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C31H32N2O3S and a molecular weight of 512.7 g/mol. This compound is notable for its intricate structure, which includes a quinoline moiety, a benzothiophene ring, and a carboxylate ester group.

Preparation Methods

The synthesis of METHYL 6-(2-METHYLBUTAN-2-YL)-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the benzothiophene coreSpecific reaction conditions and reagents used in these steps can vary, but common methods include the use of N,N-dimethylmethylene ammonium chloride in acetic acid for certain transformations .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the benzothiophene and quinoline rings allows for potential oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.

Scientific Research Applications

METHYL 6-(2-METHYLBUTAN-2-YL)-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Its potential therapeutic properties are of interest in the development of new drugs, particularly those targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for METHYL 6-(2-METHYLBUTAN-2-YL)-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzothiophene ring can also contribute to the compound’s overall biological activity by stabilizing interactions with target proteins .

Comparison with Similar Compounds

Similar compounds to METHYL 6-(2-METHYLBUTAN-2-YL)-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other quinoline and benzothiophene derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical and biological properties. Examples of similar compounds include:

    N-arylsulfonyl-3-acetylindole derivatives: These compounds have shown potential as HIV-1 inhibitors.

    Benzofuroindole derivatives: These compounds are synthesized using similar methodologies and have been studied for their unique chemical properties.

Properties

Molecular Formula

C31H32N2O3S

Molecular Weight

512.7 g/mol

IUPAC Name

methyl 6-(2-methylbutan-2-yl)-2-[(2-phenylquinoline-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C31H32N2O3S/c1-5-31(2,3)20-15-16-22-26(17-20)37-29(27(22)30(35)36-4)33-28(34)23-18-25(19-11-7-6-8-12-19)32-24-14-10-9-13-21(23)24/h6-14,18,20H,5,15-17H2,1-4H3,(H,33,34)

InChI Key

AYTHORACGKOKAJ-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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